molecular formula C7H13NO B1609570 (S)-(+)-2-Hexyl isocyanate CAS No. 745783-78-2

(S)-(+)-2-Hexyl isocyanate

Cat. No.: B1609570
CAS No.: 745783-78-2
M. Wt: 127.18 g/mol
InChI Key: JNWLFMYCGXLVJQ-ZETCQYMHSA-N
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Description

(S)-(+)-2-Hexyl isocyanate is an organic compound that belongs to the class of isocyanates, characterized by the functional group -N=C=O. This compound is notable for its chiral nature, with the (S)-enantiomer being the specific form of interest. Isocyanates are widely used in the production of polyurethanes and other polymers due to their high reactivity with nucleophiles such as alcohols and amines .

Mechanism of Action

Target of Action

Isocyanates, including (S)-(+)-2-Hexyl isocyanate, are highly reactive compounds that primarily target proteins and nucleophilic groups in the body . They can react with a variety of nucleophiles, including alcohols, amines, and even water . This reactivity is reflected in their toxicity, as exposure to isocyanates is one of the most common causes of occupational asthma in developed countries .

Mode of Action

The mode of action of isocyanates involves their reaction with these targets. For example, upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Biochemical Pathways

It is known that isocyanates can interfere with a variety of biological processes due to their reactivity with proteins and other nucleophilic groups . This can lead to a range of downstream effects, including inflammation and respiratory sensitization .

Result of Action

The result of isocyanate action can include severe health effects such as asthma, inflammation in the respiratory tract, and even cancer . These effects are due to the compound’s reactivity with biological molecules, leading to disruptions in normal cellular processes .

Action Environment

The action of isocyanates can be influenced by various environmental factors. For example, airborne isocyanates can be sampled in fire effluent from building materials during the early stages of fire development . Additionally, the production of isocyanates and products containing isocyanates is heavily regulated due to their potential health effects .

Biochemical Analysis

Biochemical Properties

Isocyanates, including (S)-(+)-2-Hexyl isocyanate, are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . This reactivity allows them to form a variety of products, such as urethane linkages when treated with an alcohol . This property is exploited in the production of polyurethane polymers .

Cellular Effects

Exposure to isocyanates, including this compound, can lead to various health effects. These include skin irritation, eye irritation, chest tightness, and difficulty breathing . Isocyanates also have the potential for severe adverse effects on the respiratory tract .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . This reaction proceeds via the formation of a urethane linkage .

Temporal Effects in Laboratory Settings

It is known that isocyanates are one of the leading causes of occupational asthma in the UK, suggesting that long-term exposure can lead to significant health effects .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It is known that isocyanates can cause pulmonary toxicity at low exposure levels .

Transport and Distribution

It is known that isocyanates are a group of highly reactive organic compounds that can easily become volatile and enter the atmosphere as a vapor .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Hexyl isocyanate can be synthesized through several methods:

    Phosgenation of Amines: This traditional method involves reacting the corresponding amine with phosgene (COCl₂) to produce the isocyanate.

    Non-Phosgene Methods: These include the thermal decomposition of carbamates, which are formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with primary or secondary amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Comparison with Similar Compounds

Uniqueness: (S)-(+)-2-Hexyl isocyanate is unique due to its chiral nature, which can impart specific properties to the polymers and materials it forms. This enantiomeric specificity can be crucial in applications requiring chirality, such as in certain drug delivery systems .

Properties

IUPAC Name

(2S)-2-isocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWLFMYCGXLVJQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426973
Record name (S)-(+)-2-HEXYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-78-2
Record name (2S)-2-Isocyanatohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-HEXYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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